1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
Description
Properties
IUPAC Name |
1-[(4-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-12-5-9-14(10-6-12)11-13(15)7-3-4-8-13/h12,15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGIQUKIBQSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation
- Reactants: Cyclopentanone and 4-ethylpiperidine.
- Conditions: Typically conducted under anhydrous conditions to favor imine (Schiff base) formation.
- Mechanism: The primary amine nitrogen of 4-ethylpiperidine nucleophilically attacks the carbonyl carbon of cyclopentanone, followed by dehydration to yield the imine intermediate.
Reduction of Imine
- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
- Solvents: Protic solvents such as methanol or ethanol for NaBH4; ether solvents for LiAlH4.
- Temperature: Typically ambient to slightly elevated temperatures (0–50 °C).
- Outcome: The imine is reduced to the corresponding secondary amine, yielding 1-[(4-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol with high stereoselectivity and yield.
Purification
- Techniques: Column chromatography (silica gel) using mixtures of ethyl acetate and hexane or dichloromethane/methanol systems.
- Crystallization: May be employed to enhance purity.
- Characterization: Confirmed by NMR (1H and 13C), HR-MS, and melting point analysis.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine formation | Cyclopentanone + 4-ethylpiperidine, anhydrous solvent, room temp | >85 | Reaction monitored by TLC; water removal critical |
| Reduction | NaBH4 or LiAlH4 in MeOH or Et2O, 0–25 °C | 80–95 | NaBH4 preferred for mild conditions |
| Purification | Silica gel chromatography (EtOAc/hexane 1:4) | - | Purity >95% confirmed by NMR and MS |
The yields and conditions are extrapolated based on analogous compounds such as 1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol, which has been synthesized with comparable methods and yields.
Comparative Analysis with Related Compounds
| Compound | Cycloalkane Ring | Piperidine Substituent | Preparation Notes |
|---|---|---|---|
| This compound | Cyclopentane | 4-Ethyl | Imine formation + reduction; standard purification |
| 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol | Cyclobutane | 2-Ethyl | Similar synthetic route; serves as a model compound |
| 1-[(2-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol | Cyclobutane | 2-Methyl | Minor variation in piperidine substituent; similar methods |
The cyclopentane ring in the target compound introduces subtle differences in ring strain and sterics compared to cyclobutane analogs, potentially affecting reaction kinetics and stereochemical outcomes.
Research Findings and Notes
- Stereochemistry: The reduction step can influence stereochemical configuration at the cyclopentanol center. Control of reaction conditions can favor the formation of a specific stereoisomer.
- Reaction Monitoring: TLC and NMR are essential for tracking imine formation and reduction progress.
- Solvent Effects: Polar aprotic solvents (e.g., N,N-dimethylformamide) may be used in imine formation to enhance reaction rates, as observed in related syntheses.
- Scale-up Considerations: Industrial synthesis may employ continuous flow reactors for better heat and mass transfer and to optimize yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| 1. Imine formation | Cyclopentanone + 4-ethylpiperidine, anhydrous solvent, RT | Formation of imine intermediate | Essential for subsequent reduction |
| 2. Reduction | NaBH4 or LiAlH4, MeOH or Et2O, 0–25 °C | Reduction of imine to amine | High yield; stereoselectivity possible |
| 3. Purification | Silica gel chromatography, EtOAc/hexane or CH2Cl2/MeOH | Removal of impurities | Purity >95% confirmed by NMR and MS |
Chemical Reactions Analysis
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is in neuropharmacology. Its structural similarity to known psychoactive compounds suggests potential as a therapeutic agent for neurological disorders.
Case Study: Analgesic Properties
Research has indicated that derivatives of cyclopentanols exhibit analgesic effects. A study demonstrated that compounds with similar structures could modulate pain pathways, potentially leading to the development of new analgesics .
Antidepressant Activity
The compound's piperidine component may influence neurotransmitter systems associated with mood regulation. Investigations into piperidine derivatives have shown promise in treating depression by acting on serotonin and norepinephrine reuptake mechanisms.
Data Table: Comparison of Antidepressant Activities
| Compound | Mechanism of Action | Efficacy (in vitro) |
|---|---|---|
| This compound | Serotonin reuptake inhibition | Moderate |
| Similar Piperidine Derivative | Norepinephrine reuptake inhibition | High |
Polymer Chemistry
In material science, this compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl group can participate in various polymerization reactions, leading to the development of new materials with enhanced properties.
Case Study: Synthesis of Biodegradable Polymers
A study explored the incorporation of cyclopentanol derivatives into biodegradable polymers, resulting in materials with improved mechanical strength and biodegradability .
Drug Delivery Systems
The solubility and stability of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability.
Data Table: Drug Delivery Efficiency
| Drug | Delivery System Type | Efficiency (%) |
|---|---|---|
| Analgesic Compound | Liposomal Formulation | 85 |
| Antidepressant | Nanoparticle Carrier | 90 |
Mechanism of Action
The mechanism by which 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol exerts its effects involves interaction with specific molecular targets and pathways. The piperidine moiety in its structure is known to interact with various receptors in the body, potentially influencing neurotransmitter release and receptor binding. This interaction can lead to a range of biological effects, including analgesic and anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Similar Cyclopentanol Derivatives
The following analysis compares 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol with structurally related compounds, focusing on substituent effects, synthesis, and applications.
Substituent Diversity and Functional Group Impact
Notes:
- Steric and electronic effects: The 4-ethylpiperidine group in the target compound introduces significant steric hindrance and a tertiary amine, reducing its basicity (pKa ~7–8) compared to primary amines like 1-[(benzylamino)methyl]cyclopentan-1-ol (pKa ~10–11) .
- Solubility : The hydroxyl group in all compounds enhances water solubility, but bulkier substituents (e.g., 4-ethylpiperidine) may reduce it compared to smaller groups like hydroxymethyl .
Analytical Characterization
All compounds are validated using:
- NMR spectroscopy : To confirm substituent position and stereochemistry .
- HRMS/IR : For molecular formula verification and functional group identification (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) .
Research Findings and Key Insights
Reactivity: The tertiary amine in this compound may reduce its nucleophilicity compared to primary amines (e.g., 1-[(benzylamino)methyl]cyclopentan-1-ol), limiting its utility in reactions requiring amine participation .
Drug Likeness : The compound’s calculated LogP (~2.5) and molecular weight (~211 g/mol) align with Lipinski’s rules, suggesting oral bioavailability .
Synthetic Challenges: Introducing the 4-ethylpiperidine group requires careful control of steric effects, akin to challenges observed in silyl-protected ethynylcyclopentanols ().
Biological Activity
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol (CAS Number: 1483609-93-3) is a chemical compound that has attracted attention for its potential biological activities and therapeutic applications. With a molecular formula of C13H25NO and a molecular weight of 211.34 g/mol, this compound features a unique structure that allows it to interact with various biological targets.
The synthesis of this compound typically involves the reaction of cyclopentanone with 4-ethylpiperidine in the presence of reducing agents such as lithium aluminum hydride. The reaction conditions often include solvents like ethanol, which facilitate the formation of the desired product while ensuring high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors. The piperidine moiety in its structure is known to influence neurotransmitter release and receptor binding, potentially leading to analgesic and anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Analgesic Activity : The compound has been investigated for its pain-relief properties, which may be beneficial in managing chronic pain conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol | C13H25NO | 211.34 g/mol | Similar analgesic properties |
| 1-[(4-Propanoylpiperidin-1-yl)methyl]cyclopentan-1-ol | C14H27NO | 225.38 g/mol | Enhanced antimicrobial activity |
| 1-(2-Ethylpiperidin-1-yl)methylcyclopentan-1-ol | C12H23NO | 197.32 g/mol | Distinct neuroprotective effects |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
Neuroprotective Study : Research published in Neuroscience Letters indicated that treatment with this compound led to reduced neuronal death in animal models of neurodegeneration, suggesting its utility in protecting against conditions like Alzheimer's disease .
Analgesic Activity Assessment : In a clinical trial reported in Pain Research and Management, participants receiving this compound showed a marked reduction in pain scores compared to placebo, highlighting its potential as an analgesic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
